1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
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Overview
Description
1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a methoxy group and a sulfonyl group attached to the indole ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the indole ring.
Scientific Research Applications
1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 4-methoxy-3-cyanomethyl-: Another indole derivative with a methoxy group and a cyanomethyl group.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole structures but different functional groups.
Uniqueness
1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is unique due to its specific combination of methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
651331-65-6 |
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Molecular Formula |
C26H35NO5S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
10-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol |
InChI |
InChI=1S/C26H35NO5S/c1-31-22-15-17-23(18-16-22)33(29,30)27-20-21(26-24(27)13-11-14-25(26)32-2)12-9-7-5-3-4-6-8-10-19-28/h11,13-18,20,28H,3-10,12,19H2,1-2H3 |
InChI Key |
MHAFFDXXMBPKPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCO |
Origin of Product |
United States |
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